molecular formula C10H12N2O B12900419 Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- CAS No. 651314-73-7

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-

Cat. No.: B12900419
CAS No.: 651314-73-7
M. Wt: 176.21 g/mol
InChI Key: GGMRHLNABFMDIP-UHFFFAOYSA-N
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Description

This structure combines the aromatic isoxazole ring—a five-membered heterocycle with one oxygen and one nitrogen atom—with a pyrrolidine-containing propargyl side chain.

Properties

CAS No.

651314-73-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole

InChI

InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2

InChI Key

GGMRHLNABFMDIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC#CC2=CC=NO2

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes (Metal-Free Approach)

One widely used method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. This metal-free approach is advantageous for its mild conditions and high regioselectivity.

  • Step 1: Generation of nitrile oxide intermediates in situ from hydroxylamine derivatives or N-hydroxybenzimidoyl chlorides.
  • Step 2: Reaction of these nitrile oxides with alkynes bearing the pyrrolidinyl substituent to form the isoxazole ring.

For example, resin-bound alkynes functionalized with pyrrolidinyl groups can be reacted with nitrile oxides to yield resin-bound isoxazoles, which upon cleavage provide the target compound.

Condensation of Pyrrolidine with Propynyl Halides and Isoxazole Precursors

Another approach involves the nucleophilic substitution of propynyl halides by pyrrolidine to form the 3-(2-pyrrolidinyl)-1-propynyl intermediate, which is then condensed with an isoxazole precursor.

  • Step 1: Reaction of pyrrolidine with a propynyl halide under controlled conditions to form the pyrrolidinyl-propynyl intermediate.
  • Step 2: Condensation of this intermediate with an isoxazole precursor (such as a β-diketone or β-keto oxime) to form the substituted isoxazole ring.

Hydroxylamine-Mediated Cyclization of β-Keto Oximes

A patented method describes the preparation of pyrrolidinyl-substituted isoxazoles via the reaction of β-keto oxime intermediates with hydroxylamine in the presence of bases.

  • Step 1: Synthesis of β-keto oxime intermediates from protected pyrrolidine derivatives.
  • Step 2: Cyclization induced by hydroxylamine, optionally with a base such as triethylamine or carbonate bases, to form the isoxazole ring.
  • Step 3: Isolation of the isoxazole product by precipitation, filtration, or solvent removal.

This method allows for high yields and enantiomerically pure products when starting from chiral pyrrolidine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of isoxazole rings from oxime precursors and alkynes.

  • Step 1: Formation of oximes from aryl aldehydes and hydroxylamine hydrochloride.
  • Step 2: Generation of nitrile oxides from oximes using chlorinating agents.
  • Step 3: Cycloaddition with functionalized alkynes under microwave conditions to yield isoxazole derivatives with pyrrolidinyl substituents.

This method offers rapid reaction times and high yields.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Metal-free nitrile oxide cycloaddition Nitrile oxides (from hydroxylamine derivatives), alkynes, DMSO, lithium t-butoxide Mild, metal-free, regioselective Requires in situ generation of nitrile oxides 70-95
Pyrrolidine + propynyl halide condensation Pyrrolidine, propynyl halide, isoxazole precursor Straightforward, modular Sensitive to reaction conditions Moderate to high
Hydroxylamine-mediated cyclization β-Keto oxime intermediates, hydroxylamine, base (e.g., triethylamine) High yield, enantiomeric purity possible Multi-step synthesis of intermediates 80-90
Microwave-assisted cycloaddition Oximes, chlorinating agents, alkynes, microwave irradiation Rapid, efficient Requires specialized equipment Quantitative to high

Research Findings and Notes

  • The presence of the pyrrolidine moiety enhances the biological activity and binding affinity of the isoxazole derivatives, making the synthetic incorporation of this group critical.
  • Metal-free methods avoid contamination with transition metals, which is beneficial for pharmaceutical applications.
  • The hydroxylamine-mediated cyclization method allows for the preparation of enantiomerically pure compounds, which is important for chiral drug candidates.
  • Microwave-assisted synthesis reduces reaction times significantly and can improve yields, but scale-up may require optimization.
  • Isolation techniques such as precipitation by water addition, cooling, or solvent removal are effective for purifying the isoxazole products.

Scientific Research Applications

Pharmacological Applications

1.1 Antibacterial Activity

Isoxazole derivatives, including Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-, have demonstrated significant antibacterial properties. Research indicates that these compounds are effective against a range of Gram-negative bacteria, making them potential candidates for treating various bacterial infections such as:

  • Nosocomial pneumonia
  • Urinary tract infections
  • Systemic infections (bacteremia and sepsis)
  • Skin and soft tissue infections
  • Intra-abdominal infections

A notable study highlighted the efficacy of isoxazole derivatives in treating Helicobacter pylori-related complications, including peptic ulcer disease and gastric carcinogenesis .

1.2 Integrin Receptor Antagonism

Another significant application of isoxazole derivatives is their role as integrin receptor antagonists. These compounds can inhibit cell adhesion, which is crucial in the treatment of angiogenic disorders, inflammation, and tumors. The mechanism involves blocking integrin receptors associated with various pathological conditions such as rheumatoid arthritis and ocular neovascularization .

Neuropharmacological Effects

Isoxazole derivatives have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, the compound has been assessed for its impact on glutamate-induced neurotoxicity through mechanisms involving PI3K-Akt signaling pathways. This suggests potential applications in neuroprotective therapies for conditions like epilepsy and neurodegenerative diseases .

Case Studies

3.1 Study on Biofilm Infections

Recent research focused on the efficacy of various isoxazole derivatives against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized methods like minimal inhibitory concentration (MIC) assessments and biofilm reduction assays to evaluate the antimicrobial activity of these compounds. Results indicated that certain derivatives exhibited significantly lower MIC values compared to traditional antiseptics, highlighting their potential as effective agents in treating chronic wound infections .

3.2 Isoxazole as FXR Agonists

Another investigation into isoxazole derivatives revealed their ability to act as agonists for the Farnesoid X Receptor (FXR). This finding opens avenues for developing treatments for FXR-mediated conditions, which include metabolic disorders and cholestasis. The modulation of FXR activity by these compounds could lead to novel therapeutic strategies .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Antibacterial ActivityTreating Gram-negative infectionsEffective against nosocomial pneumonia and H. pylori
Integrin Receptor AntagonismInhibiting cell adhesion in tumorsPotential treatment for angiogenic disorders
Neuropharmacological EffectsModulating glutamate pathwaysNeuroprotective effects observed in epilepsy models
Biofilm Infection TreatmentEfficacy against biofilm-forming pathogensSignificant reduction in biofilm viability
FXR AgonismMetabolic disorder treatmentsPotential novel therapies for cholestasis

Mechanism of Action

The mechanism of action of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural features are compared below with related molecules from the evidence:

Table 1: Structural Comparison of Isoxazole Derivatives and Analogues
Compound Name Core Structure Substituent(s) at 5-Position Key Features/Applications Reference
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- Isoxazole 3-(2-pyrrolidinyl)-1-propynyl Rigid linker; potential CNS activity
5-[3-(Dichloroacetamido)-1-propynyl]-2-oxo(1H)pyridine (Compound 3) Pyridine 3-(dichloroacetamido)-1-propynyl RNA biotinylation; dichloroacetamido group enhances reactivity
5-[(3-Biotinamido-1-propynyl)]-2-oxo(1H)pyridine (Compound 5) Pyridine 3-biotinamido-1-propynyl RNA labeling; biotin enables streptavidin binding
5-(4-Imidazol-1-ylphenyl)isoxazole Isoxazole 4-imidazol-1-ylphenyl Imidazole enhances π-π interactions; antimicrobial potential
5-Methyl-2'-deoxyuridine (pdU) Nucleoside 1-propynyl at pyrimidine Antiviral activity; propynyl mimics natural nucleosides

Key Observations :

  • Substituent Diversity : The propynyl group is versatile, accommodating diverse substituents (e.g., pyrrolidinyl, biotinamido) that tailor compounds for specific applications. For instance, biotinamido derivatives (Compound 5) are optimized for RNA labeling , while pyrrolidinyl groups may improve blood-brain barrier penetration .
  • Core Heterocycle : Isoxazole (as in the target compound) offers metabolic stability compared to pyridine or nucleoside cores, which are more prone to enzymatic degradation .

Insights :

  • The target compound’s synthesis likely requires stereochemical control if the pyrrolidinyl group is chiral, as seen in for oxadiazole derivatives .
  • Biotinylated analogues () emphasize the need for mild conditions to preserve functional group integrity, contrasting with harsher protocols for halogenated derivatives .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are lacking, inferences can be drawn from analogues:

  • Lipophilicity : The pyrrolidinyl group may reduce logP compared to dichloroacetamido derivatives (Compound 3), improving aqueous solubility .
  • Metabolic Stability : Dihydroisoxazole derivatives () show resistance to cytochrome P450 enzymes due to reduced ring strain, a trait shared with isoxazoles .

Biological Activity

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- is a significant compound within the isoxazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and relevant case studies, emphasizing its potential applications in medicinal chemistry.

Overview of Isoxazole Derivatives

Isoxazole derivatives are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the pyrrolidine moiety in this specific compound enhances its pharmacological properties. Isoxazoles are recognized for their electron-rich nature, which contributes to their reactivity and interaction with various biological targets.

Biological Activities

Isoxazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Isoxazoles have shown effectiveness against various pathogens. For instance, certain derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that isoxazole compounds can induce apoptosis in cancer cells. A study involving isoxazole derivatives revealed that some compounds reduced the expression of anti-apoptotic proteins like Bcl-2 while increasing p21^WAF-1 levels, which suggests a mechanism involving cell cycle arrest and apoptosis promotion .
  • Antiviral Activity : Recent investigations have highlighted the potential of isoxazole derivatives in combating viral infections. For example, modifications to isoxazole structures have led to candidates with potent activity against Zika virus strains .

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be achieved through various methods, including cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds. The introduction of substituents such as pyrrolidine can be performed using standard organic synthesis techniques.

Case Study 1: Anticancer Activity

A study evaluated several new 3,4,5-trisubstituted isoxazoles for their cytotoxic effects on HL-60 leukemia cells. Compounds (3) and (6) were particularly notable; compound (3) induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels, while compound (6) primarily caused cell cycle arrest without affecting Bax levels .

CompoundCytotoxicity (μM)Bcl-2 Expressionp21^WAF-1 Expression
(3)86DecreasedIncreased
(6)755No ChangeIncreased

Case Study 2: Antiviral Activity

In a recent study focusing on Zika virus infections, an optimized isoxazole derivative demonstrated significant antiviral activity in vitro. This compound showed a favorable safety profile and could serve as a lead candidate for further development against ZIKV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves cyclocondensation of alkynyl precursors with nitrile oxides under microwave or reflux conditions. Optimization may include solvent selection (e.g., THF or DMF), temperature modulation (80–120°C), and catalysts like Cu(I) to enhance regioselectivity . Yield improvements (from ~45% to >70%) are achievable by varying stoichiometry and employing inert atmospheres to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to resolve pyrrolidine and propynyl substituents. X-ray crystallography (as in ) provides definitive regiochemical confirmation. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (HRMS-ESI) .

Q. What in vitro biological screening models are appropriate for initial antimicrobial evaluation?

  • Methodological Answer : Follow protocols from : Use agar dilution or microbroth dilution against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Include positive controls (ciprofloxacin) and assess MIC values (typically 8–64 µg/mL for isoxazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance biological potency?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with substituent variations (e.g., fluorophenyl, methyl groups) on the isoxazole core.
  • Step 2 : Test against enzyme targets (e.g., bacterial dihydrofolate reductase) using kinetic assays.
  • Step 3 : Correlate electronic (Hammett σ values) and steric (molecular volume) parameters with IC₅₀ values. and show that electron-withdrawing groups (e.g., -F) improve antimicrobial activity by 2–4 fold .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1IZ8) to identify key interactions (e.g., hydrogen bonds with pyrrolidine N). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Validate predictions with SPR-based binding affinity assays .

Q. How should contradictory data in biological activity between studies be resolved?

  • Methodological Answer :

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC variations across studies) may arise from differences in bacterial strains or assay conditions.
  • Resolution : Replicate experiments using standardized CLSI guidelines. Cross-validate with checkerboard assays to rule out synergistic effects from media components .

Q. What strategies mitigate compound degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation pathways (e.g., hydrolysis of the propynyl group) are minimized by lyophilization and storage at -20°C in amber vials. highlights the role of excipients (e.g., trehalose) in stabilizing solid-state formulations .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound while others show selectivity?

  • Methodological Answer : Divergent results may stem from cell line-specific sensitivity (e.g., HEK293 vs. HepG2). Perform comparative MTT assays with primary cells (e.g., human fibroblasts) and cancer lines. Assess mitochondrial toxicity via JC-1 staining to identify off-target effects. notes that N-methylation of the pyrrolidine ring reduces cytotoxicity by 50% .

Methodological Resources

  • Synthetic Protocols :
  • Structural Validation :
  • Biological Assays :
  • Computational Tools :

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